4-Isopropenylphenol
Overview
Description
4-Isopropenylphenol is an organic compound with the molecular formula C9H10O. It consists of a 2-propenyl group (CH2=C-CH3) attached to the 4 position of phenol. This compound is an intermediate in the production of bisphenol A (BPA), a significant industrial chemical .
Mechanism of Action
. . . The primary targets of 4-Isopropenylphenol are not explicitly mentioned in the available literature.
Mode of Action
The compound can be produced by catalytic dehydrogenation of 4-isopropylphenol . This compound undergoes O-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Biochemical Pathways
Sphingobium xenophagum Bayram is capable of metabolizing 4-alkoxyphenols and endocrine disruptive alpha-quaternary 4-nonylphenols by an ipso-substitution mechanism that involves ring hydroxylation at the site of the substituent . This suggests that this compound may also be metabolized via similar biochemical pathways.
Pharmacokinetics
Its molecular weight of 134178 g/mol and its structure suggest that it may have good bioavailability.
Result of Action
It is known that the compound is an intermediate in the production of bisphenol a (bpa), suggesting that it may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo O-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Molecular Mechanism
The molecular mechanism of 4-Isopropenylphenol involves its transformation into a carbocation via O-protonation by sulfuric acid. This carbocation then undergoes a variety of dimerization reactions .
Metabolic Pathways
It is known that this compound can be produced by the high-temperature hydrolysis of BPA
Preparation Methods
4-Isopropenylphenol can be synthesized through several methods:
High-Temperature Hydrolysis of Bisphenol A: This method involves the hydrolysis of bisphenol A at high temperatures, resulting in the formation of this compound and phenol.
Catalytic Dehydrogenation of 4-Isopropylphenol: This process involves the catalytic dehydrogenation of 4-Isopropylphenol to produce this compound.
Chemical Reactions Analysis
4-Isopropenylphenol undergoes various chemical reactions:
O-Protonation by Sulfuric Acid: This reaction leads to the formation of a carbocation, which can undergo a variety of dimerization reactions.
Scientific Research Applications
4-Isopropenylphenol has several applications in scientific research:
Polymerization and Material Science: It is identified as a product in the polymerization process of bisphenol A, which is an endocrine-disrupting chemical.
Environmental Chemistry and Degradation: It plays a role in the degradation pathways of environmentally relevant compounds, such as bisphenol A, indicating its potential in environmental breakdown studies.
Chemical Synthesis and Catalysis: It serves as a key intermediate in various chemical synthesis processes, including the synthesis of spiro-bisphenol derivatives.
Comparison with Similar Compounds
4-Isopropenylphenol can be compared with other similar compounds such as:
4-Isopropylphenol: This compound is produced by the alkylation of phenol with propylene and is relevant to the production of bisphenol A.
2-Isopropylphenol: Another isomer of isopropylphenol, which has different properties and applications.
4-tert-Butylphenol: This compound has a tert-butyl group instead of an isopropenyl group, leading to different chemical behaviors.
This compound stands out due to its specific role as an intermediate in the production of bisphenol A and its involvement in various polymerization and degradation processes.
Properties
IUPAC Name |
4-prop-1-en-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
Record name | 4-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-77-9, 4286-23-1 | |
Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-ISOPROPENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-isopropenylphenol in peatland studies?
A: this compound is a significant biomarker for Sphagnum mosses in peatlands. Its presence in peat profiles can be used to reconstruct past vegetation compositions and infer hydrological conditions. [, ]
Q2: How is this compound linked to Sphagnum mosses?
A: Sphagnum mosses contain a unique phenolic compound called sphagnum acid. During analytical pyrolysis, sphagnum acid decarboxylates, producing this compound as a characteristic marker compound. []
Q3: Can the presence of this compound alone be used to reconstruct peatland history?
A: While this compound is a strong indicator of Sphagnum presence, it's crucial to consider other factors like decomposition processes and the presence of other plant species. Combining this compound analysis with other proxies like C:N ratios and additional plant markers provides a more comprehensive understanding of peatland evolution. [, ]
Q4: How does the degradation of Sphagnum-derived material influence this compound concentrations in peat?
A: Research suggests that polyphenols in Sphagnum litter, likely including precursors to this compound, degrade more easily than polysaccharides. This preferential degradation could influence the interpretation of this compound as a hydrological proxy. []
Q5: Beyond peatlands, what other applications does this compound have?
A: this compound is a versatile molecule used in various applications. It serves as a cross-linking comonomer in the production of three-dimensional polymeric structures with styrene. [] These polymers find applications in sorbents, photoresists, and specialty composites. [, , ]
Q6: How is this compound synthesized in the laboratory?
A: Several methods exist for the synthesis of this compound. One common approach involves the decarboxylation of 3-[3,5-di-(tert-butyl)-4-hydroxyphenyl]acrylic acid. [] Another method utilizes a Grignard reaction with 3,5-di-(tert-butyl)-4-hydroxyphenyl methyl ketone and methyl iodide, followed by dehydration of the resulting tertiary alcohol. []
Q7: What are the typical polymerization characteristics of this compound?
A: this compound primarily undergoes cationic polymerization initiated by protonic or Lewis acids. It exhibits high reactivity in such reactions, polymerizing rapidly and almost completely at low temperatures (-78°C) in solvents like methylene chloride. []
Q8: How does this compound behave during copolymerization with styrene?
A: In cationic copolymerization with styrene, this compound shows a preference for incorporation into the polymer chain. This behavior is evident from the reactivity ratios observed in these reactions. []
Q9: What role does this compound play in the formation of cross-linked polymers?
A: During homo- and copolymerization, this compound tends to form cross-linked polymers when secondary carbonium ions are generated during the propagation stage. This cross-linking is attributed to chain transfer reactions between these ions and hydroxyl groups on other polymer chains. []
Q10: Is this compound involved in any notable degradation pathways?
A: this compound is identified as a degradation product in several studies. It's observed during the degradation of bisphenol A (BPA) by various methods, including fungal laccases, [, , ] peroxidase enzymes, [, ] and advanced oxidation processes using persulfate. [, ] It's also a product in the hydrothermal liquefaction of polycarbonate plastics. []
Q11: What are the environmental implications of this compound?
A: While this compound itself doesn't appear to pose significant environmental risks, it's often found as a degradation product of compounds like BPA. Understanding its formation and fate in the environment is crucial for assessing the overall impact of BPA and similar pollutants. []
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